
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable material in various applications, particularly in the development of organic light-emitting diodes (OLEDs).
Méthodes De Préparation
The synthesis of 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki cross-coupling reaction, where a dibromo compound reacts with a boronic ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs, contributing to the efficiency and stability of these devices.
Photovoltaics: Its unique electronic properties make it suitable for use in organic photovoltaic cells, enhancing their performance.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors for detecting various analytes.
Material Science: It is studied for its potential in creating new materials with desirable electronic and optical properties.
Mécanisme D'action
The mechanism by which 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene exerts its effects is primarily through its role as a hole-transporting material. In OLEDs, it facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing the efficiency of light emission. The molecular targets include the organic layers within the OLED structure, and the pathways involved are related to charge transport and recombination .
Comparaison Avec Des Composés Similaires
Similar compounds include:
N1-(Naphthalen-1-yl)-N4,N4-bis(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine: This compound also serves as a hole-transporting material in OLEDs but differs in its structural configuration and electronic properties.
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Another hole-transport material, it is used in organic electronic devices and has different solubility and thermal stability characteristics compared to 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene.
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications.
Propriétés
Formule moléculaire |
C46H30 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
10-naphthalen-1-yl-9-(4-naphthalen-1-ylphenyl)-2-phenylanthracene |
InChI |
InChI=1S/C46H30/c1-2-12-31(13-3-1)36-28-29-43-44(30-36)45(35-26-24-34(25-27-35)38-22-10-16-32-14-4-6-18-37(32)38)41-20-8-9-21-42(41)46(43)40-23-11-17-33-15-5-7-19-39(33)40/h1-30H |
Clé InChI |
PCAKJBQIVOFEHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


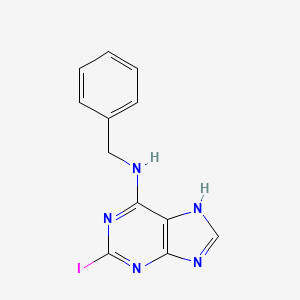
![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)


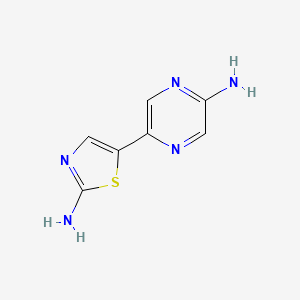
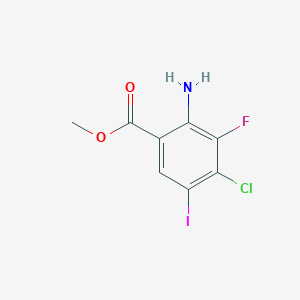
![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)

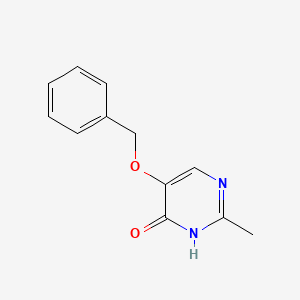
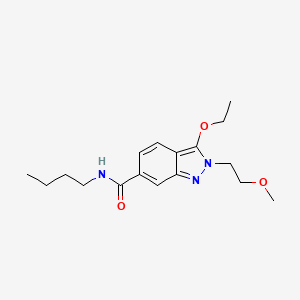
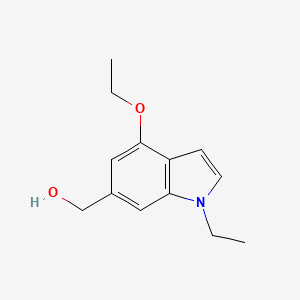
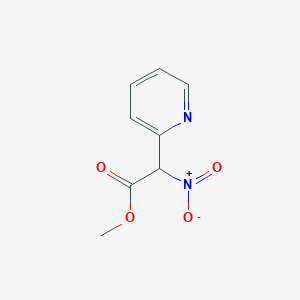
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
